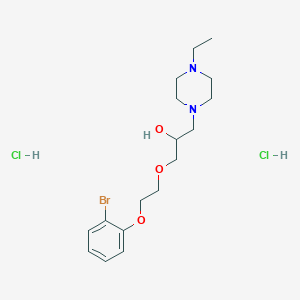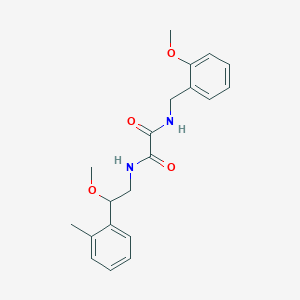![molecular formula C25H20ClN3O B2667006 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-77-1](/img/structure/B2667006.png)
1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, also known as CEP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CEP belongs to the class of pyrazoloquinolines, which have shown significant potential as therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
Research has shown that derivatives of pyrazoloquinoline, which share structural similarities with the specified compound, exhibit interesting structural and optical properties. For example, studies on 4H-pyrano[3,2-c]quinoline derivatives have revealed their polycrystalline nature in powder form, which transitions to nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. These compounds exhibit significant optical properties, including absorption parameters and electron transition types, determined through spectrophotometer measurements (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, the effect of substitution groups on the dielectric properties of these derivatives has been analyzed, showing the impact of different groups on the electrical conductivity and dielectrical properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including their application in organic–inorganic photodiode fabrication, have been explored. These studies focus on the absorbance of quinoline derivatives and their electrical properties when used in heterojunction diodes, demonstrating their potential in photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoxaline derivatives, which are structurally related to the specified compound, have been studied for their corrosion inhibition properties. These studies show that such compounds can serve as effective corrosion inhibitors for metals, highlighting their potential in protecting materials from corrosion in acidic environments (Saraswat & Yadav, 2020).
Synthetic Approaches
Efficient synthesis methods for pyrazolo[3,4-b]quinolines and related compounds have been developed, demonstrating the versatility of these compounds in various applications, from molecular sensors to electron-transport materials for organic light-emitting devices. These synthesis approaches enable the production of compounds with specific properties, tailored for particular applications (Mogilaiah, Sudhakar, & Reddy, 2003).
Fluorescence and Molecular Sensing
The fluorescence properties of 1H-pyrazolo[3,4-b]quinoline derivatives make them suitable for designing molecular sensors. These compounds can be used for multimodal signaling of chemical analytes, offering potential applications in biochemistry and medicine for studying various biological systems (Rurack et al., 2001).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMJISIXRSJPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)


![8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2666931.png)



![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B2666946.png)